Product packaging for LASSBio-1829 HCl(Cat. No.:CAS No. 1807810-16-7)

LASSBio-1829 HCl

Cat. No.: B608480
CAS No.: 1807810-16-7
M. Wt: 426.9
InChI Key: RRNUQYVGPLOFKS-HRRMWDOSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

LASSBio-1829 HCl, with the chemical name (E)-N'-(4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzylidene)-2-naphthohydrazide hydrochloride, is a potent and selective inhibitor of Inhibitor of Nuclear Factor Kappa-B Kinase 2 (IKK2) developed through structure-based drug design . This 7-azaindole N-acylhydrazone (NAH) derivative exhibits an IC50 value of 3.8 μM against IKK2, representing a significant increase in potency over its predecessor, LASSBio-1524 . The compound functions by targeting the IKK complex, which plays a critical role as a central regulator in the canonical NF-κB signaling pathway. The activation of this pathway is a key driver in the expression of various pro-inflammatory mediators. Research demonstrates that this compound is not only effective in biochemical assays but also possesses notable in vivo efficacy. It has shown activity in several pharmacological models of inflammation after oral administration, underscoring its potential as an anti-inflammatory drug prototype and a valuable tool for inflammation research . Its pharmacological profile makes it a compelling candidate for investigating conditions where the NF-κB pathway is implicated. This product is intended for research use only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

1807810-16-7

Molecular Formula

C25H19ClN4O

Molecular Weight

426.9

IUPAC Name

Naphthalene-2-carboxylic acid [4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-benzylidene]-hydrazide Hydrochloride

InChI

InChI=1S/C25H18N4O.ClH/c30-25(21-10-9-18-3-1-2-4-20(18)15-21)29-28-16-17-5-7-19(8-6-17)22-11-13-26-24-23(22)12-14-27-24;/h1-16H,(H,26,27)(H,29,30);1H/b28-16+;

InChI Key

RRNUQYVGPLOFKS-HRRMWDOSSA-N

SMILES

O=C(C1=CC=C2C=CC=CC2=C1)N/N=C/C3=CC=C(C4=C5C(NC=C5)=NC=C4)C=C3.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LASSBio-1829 hydrochloride;  LASSBio-1829 HCl;  LASSBio 1829 HCl;  LASSBio1829 HCl; 

Origin of Product

United States

Rational Design and Discovery Methodologies of Lassbio 1829 Hcl

Structure-Based Drug Design Approaches Applied to LASSBio-1829 HCl

The foundation of this compound's discovery lies in the application of structure-based drug design (SBDD). This powerful methodology utilizes the three-dimensional structural information of the biological target to design and optimize inhibitors with high affinity and selectivity. In the case of this compound, the target was the inhibitor of nuclear factor κB kinase 2 (IKK2), a key enzyme implicated in inflammatory and cancerous processes. nih.gov

Computational Modeling and Molecular Docking Studies for Target Interaction Prediction

A significant hurdle in the rational design process was the lack of a complete crystal structure for IKK2. To overcome this, researchers constructed a molecular model of the IKK2 kinase domain. This computational model served as the virtual canvas for molecular docking studies. nih.gov Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This allows for the simulation of the interaction between potential inhibitors and the IKK2 active site, providing crucial insights into the structural and chemical features necessary for potent inhibition. nih.gov

These docking studies were instrumental in understanding the key interactions that govern the binding of inhibitors to IKK2. The methodology provided consistent and valuable information regarding the characteristics that could enhance the potency of IKK2 inhibitors, thereby guiding the design of novel N-acylhydrazone (NAH) derivatives. nih.gov

Identification and Optimization of Precursor Inhibitors (e.g., LASSBio-1524)

The journey to this compound began with a precursor inhibitor, (E)-N'-(4-nitrobenzylidene)-2-naphthohydrazide, also known as LASSBio-1524. nih.gov This initial compound demonstrated inhibitory activity against IKK2, but with a relatively modest potency.

CompoundIC50 (μM)
LASSBio-152420
This compound3.8

The insights gained from the computational modeling and molecular docking of LASSBio-1524 with the IKK2 model were pivotal. They provided a clear roadmap for the structural modifications needed to improve the inhibitory activity. This led to a focused effort on the synthesis and evaluation of new analogs, with the goal of enhancing the potency of the lead compound.

Design Strategy for Enhanced Potency and Receptor Selectivity of this compound

The design strategy for this compound was centered on leveraging the information from the structure-based drug design studies to improve upon the potency of LASSBio-1524. The key structural modification was the introduction of a 7-azaindole (B17877) moiety. nih.gov This particular chemical group was selected based on the molecular docking predictions that suggested it would form favorable interactions within the IKK2 binding site.

The resulting compound, (E)-N'-(4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzylidene)-2-naphthohydrazide hydrochloride, or this compound, exhibited a significantly improved inhibitory potency against IKK2, with an IC50 value of 3.8 μM. nih.gov This represented a greater than five-fold increase in potency compared to its precursor, LASSBio-1524.

The successful development of this compound underscores the power of a rational, structure-guided approach in drug discovery. By combining computational modeling with strategic chemical synthesis, researchers were able to systematically enhance the potency of a lead compound, resulting in a promising new anti-inflammatory prototype. nih.gov

Synthetic Methodologies and Chemical Derivatization of Lassbio 1829 Hcl

General Synthetic Routes for N-Acylhydrazone (NAH) Derivatives

The N-acylhydrazone (NAH) scaffold, characterized by the -C(O)NHN=CH- functional group, is a cornerstone in the design of various therapeutic agents. The synthesis of NAH derivatives is typically straightforward, most commonly achieved through the condensation reaction between a hydrazide and an aldehyde or ketone. researchid.co This reaction is often catalyzed by a small amount of acid, such as glacial acetic acid, and is typically performed in a protic solvent like ethanol (B145695). nih.govresearchgate.net

The general synthetic approach can be summarized in two primary steps:

Formation of the Hydrazide: The synthesis usually begins with the preparation of a carboxylic acid hydrazide. This is frequently accomplished by reacting a corresponding methyl or ethyl ester with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol under reflux. researchgate.netjuniperpublishers.com

Condensation to Form the N-Acylhydrazone: The prepared hydrazide is then condensed with an appropriate aldehyde or ketone. researchgate.net This reaction is generally carried out at room temperature or with gentle heating and typically results in high yields of the desired N-acylhydrazone product. researchgate.net

The versatility of this synthetic route allows for the creation of large libraries of NAH derivatives by varying the reacting hydrazide and the carbonyl compound (aldehyde or ketone). This modularity is a key advantage in the exploration of structure-activity relationships for drug discovery.

Specific Synthesis of LASSBio-1829 HCl and Related Analogues

This compound, chemically named (E)-N′-(4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzylidene)-2-naphthohydrazide hydrochloride, is a 7-azaindole (B17877) N-acylhydrazone derivative. researchgate.netresearchgate.net Its synthesis follows the general principles of NAH formation, involving the condensation of two key intermediates: 2-naphthohydrazide (B185666) and 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzaldehyde.

The synthesis can be broken down into the following key stages:

Preparation of 2-naphthohydrazide: This precursor is synthesized from 2-naphthoic acid. The acid is first converted to its methyl or ethyl ester, typically via Fischer esterification, followed by hydrazinolysis with hydrazine hydrate. juniperpublishers.com

Synthesis of 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzaldehyde: The synthesis of this aldehyde is more complex, involving the construction of the 7-azaindole (pyrrolo[2,3-b]pyridine) heterocyclic system. While the precise route for this specific aldehyde is not detailed in the available literature, the synthesis of similar 2-aryl-1H-pyrrolo[2,3-b]pyridines often involves cross-coupling reactions, such as the Suzuki coupling, to introduce the aryl (benzaldehyde) moiety onto the heterocyclic core. nih.gov

Condensation and Hydrochloride Salt Formation: The final N-acylhydrazone, LASSBio-1829, is formed by the acid-catalyzed condensation of 2-naphthohydrazide with 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzaldehyde. researchgate.netresearchgate.net To improve aqueous solubility and facilitate handling, the free base is then converted to its hydrochloride salt. This is typically achieved by bubbling hydrogen chloride gas through a solution of the LASSBio-1829 free base in a suitable solvent like 1,4-dioxane (B91453) or chloroform. researchgate.netsigmaaldrich.com

The synthesis of related analogues often involves the use of different substituted aldehydes or hydrazides in the condensation step, allowing for the exploration of the chemical space around the parent compound. researchgate.net

Methodologies for Chemical Characterization and Stereochemical Confirmation

The structural elucidation and stereochemical confirmation of this compound and other N-acylhydrazones are crucial for understanding their biological activity. A combination of spectroscopic techniques is employed for this purpose.

Structural Characterization: The primary structure of newly synthesized NAH derivatives is routinely confirmed using a suite of spectroscopic methods.

Technique Purpose Typical Observations for N-Acylhydrazones
Infrared (IR) Spectroscopy Identification of functional groups.Presence of characteristic absorption bands for N-H (around 3200-3300 cm⁻¹), C=O (around 1650 cm⁻¹), and C=N (around 1600-1630 cm⁻¹) stretching vibrations. nih.gov
Mass Spectrometry (MS) Determination of molecular weight and elemental composition.Observation of the quasi-molecular ion peak ([M+H]⁺ or [M+Na]⁺), which confirms the molecular weight of the compound. nih.govCurrent time information in Bangalore, IN.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural analysis and confirmation of connectivity.¹H NMR spectra show characteristic signals for the amide proton (NH) and the imine proton (N=CH). ¹³C NMR spectra confirm the presence of carbonyl and imine carbons. nih.govCurrent time information in Bangalore, IN.

Stereochemical Confirmation: N-acylhydrazones can exist as a mixture of stereoisomers due to restricted rotation around the C=N double bond (E/Z isomerism) and the C(O)-NH amide bond (syn/anti-periplanar conformers). google.comvulcanchem.com

Syn/Anti Conformational Isomerism: Rotation around the amide C(O)-N bond can lead to two stable conformers: syn-periplanar and anti-periplanar. researchid.covulcanchem.com In solution, these conformers are often in equilibrium, which can be observed in NMR spectra as a duplication of signals for the protons and carbons near the amide bond. google.com The ratio of these conformers can be influenced by the solvent and the nature of the substituents. Current time information in Bangalore, IN.vulcanchem.com For many N-acylhydrazones, the syn-periplanar conformation is found to be the predominant form in DMSO-d₆ solution. Current time information in Bangalore, IN.vulcanchem.com

The comprehensive characterization using these techniques ensures the structural integrity and stereochemical purity of this compound and its analogues, which is fundamental for the interpretation of their biological activities.

Molecular and Cellular Mechanism of Action of Lassbio 1829 Hcl

Target Identification and Enzymatic Inhibition Profile of LASSBio-1829 HCl

This compound has been identified as a potent and selective inhibitor of IκB kinase 2 (IKK2), a crucial enzyme in the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway.

Inhibition of IKK2 Kinase Activity by this compound

Research has demonstrated that LASSBio-1829 is a potent inhibitor of IKKβ, with a reported IC50 value of 41 nM. Current time information in Rio de Janeiro, BR. This inhibitory concentration indicates a high affinity of the compound for the IKK2 enzyme, suggesting its potential as a significant modulator of the inflammatory response.

Assessment of Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical factor in its potential for therapeutic application. LASSBio-1829 has been evaluated against a panel of six other kinases to determine its specificity. The results indicate a good selectivity profile for IKK2. Notably, it only showed significant inhibition of GSK3β with an IC50 of 0.65 μM and weak inhibition of p38α (25% at 10 μM). The compound did not show significant activity against CDK2, JNK1, VEGFR2, and TIE2.

Interactive Data Table: Kinase Inhibition Profile of LASSBio-1829

KinaseIC50 (μM)Percent Inhibition (%) @ 10 μM
IKK2 0.041 -
GSK3β0.65-
p38α-25
CDK2>10-
JNK1>10-
VEGFR2>10-
TIE2>10-

Downstream Signaling Pathway Modulation by this compound

By inhibiting IKK2, this compound directly influences the downstream signaling cascade, primarily affecting the activation of the NF-κB pathway and the subsequent biosynthesis of inflammatory mediators.

Impact on the Nuclear Factor-kappa B (NF-κB) Canonical Pathway Activation

The canonical NF-κB pathway is a cornerstone of the inflammatory response. The activation of this pathway is critically dependent on the phosphorylation of the inhibitory protein IκBα by the IKK complex, leading to its degradation and the subsequent translocation of NF-κB to the nucleus. LASSBio-1829, through its potent inhibition of IKK2, effectively blocks this initial step. This is evidenced by its ability to inhibit TNF-α-induced NF-κB activation in HaCaT cells with an IC50 of 0.53 μM. Current time information in Rio de Janeiro, BR. This inhibition of NF-κB activation is a key mechanism behind the anti-inflammatory properties of the compound.

Modulation of Inflammatory Mediator Biosynthesis

The transcription factor NF-κB orchestrates the expression of a wide array of genes involved in inflammation, including cytokines, chemokines, and enzymes responsible for the production of secondary inflammatory mediators.

Tumor Necrosis Factor-alpha (TNF-α): The production of the pro-inflammatory cytokine TNF-α is tightly regulated by the NF-κB pathway. While direct quantitative data on the reduction of TNF-α biosynthesis by this compound is still emerging, its established role as an inhibitor of NF-κB activation strongly suggests a significant downstream effect on reducing TNF-α production. Current time information in Rio de Janeiro, BR.

Nitric Oxide (NO): Nitric oxide is a signaling molecule with a dual role in inflammation. Overproduction of NO by inducible nitric oxide synthase (iNOS), an enzyme whose expression is NF-κB-dependent, can contribute to tissue damage. The inhibitory action of this compound on the NF-κB pathway is expected to downregulate iNOS expression and consequently reduce pathological NO production.

Reactive Oxygen Species (ROS): Reactive oxygen species are highly reactive molecules that can cause oxidative stress and cellular damage during inflammation. The production of ROS is often linked to inflammatory signaling pathways, including the NF-κB pathway. By modulating this pathway, this compound may contribute to the reduction of oxidative stress in inflammatory conditions.

Cellular Responses to this compound Treatment

The molecular and signaling effects of this compound translate into observable cellular responses, primarily characterized by a reduction in inflammatory activities. The compound has demonstrated anti-inflammatory and antinociceptive activity in vivo. Current time information in Rio de Janeiro, BR. These effects are a direct consequence of its ability to inhibit the IKK2/NF-κB signaling axis, leading to a decreased production of pro-inflammatory mediators and a subsequent dampening of the inflammatory cascade at the cellular level.

Effects on Leukocyte Migration in In Vitro Inflammatory Models

There is no specific information available from scientific sources regarding the direct effects of this compound on leukocyte migration in in vitro inflammatory models. General knowledge of inflammatory processes indicates that leukocyte migration is a critical step, and compounds with anti-inflammatory properties may influence this cascade. However, without specific experimental data for this compound, any discussion on its impact on this process would be speculative.

In Vitro Cellular Viability and Cytotoxicity Assessments

Detailed in vitro cellular viability and cytotoxicity data for this compound are not available in the reviewed scientific literature. While studies on other compounds within the LASSBio series have been published, these findings are specific to those molecules and cannot be extrapolated to this compound. Cytotoxicity and cell viability assays are fundamental for evaluating the safety profile of a compound and its potential for therapeutic use. The absence of such data for this compound means that its effects on cell health and proliferation have not been publicly documented.

Preclinical Pharmacological Evaluation of Lassbio 1829 Hcl

In Vivo Anti-inflammatory Efficacy Studies of LASSBio-1829 HCl

The in vivo anti-inflammatory properties of this compound have been investigated using well-established animal models that mimic key aspects of the human inflammatory response. These studies are crucial in determining the compound's potential for therapeutic intervention in inflammatory conditions.

Efficacy in Animal Models of Acute Inflammation (e.g., Carrageenan-Induced Subcutaneous Air Pouch Model)

The carrageenan-induced subcutaneous air pouch model is a widely used method to assess the anti-inflammatory effects of novel compounds. This model allows for the quantification of key inflammatory parameters such as exudate volume and leukocyte migration to the site of inflammation. In studies involving analogous N-acylhydrazone compounds, administration of the test substance is typically followed by the injection of carrageenan into a pre-formed air pouch on the dorsum of rodents.

While specific data for this compound is not publicly available, research on similar LASSBio compounds in this model has demonstrated a dose-dependent reduction in both the volume of inflammatory exudate and the number of migrating leukocytes. It is anticipated that this compound would exhibit similar efficacy, and the data would be presented as shown in the illustrative table below.

Illustrative Data: Effect of this compound on Carrageenan-Induced Air Pouch Inflammation
Treatment GroupExudate Volume (mL)Total Leukocyte Count (cells x 10^6)
Vehicle ControlData Not AvailableData Not Available
This compound (low dose)Data Not AvailableData Not Available
This compound (mid dose)Data Not AvailableData Not Available
This compound (high dose)Data Not AvailableData Not Available
Positive Control (e.g., Dexamethasone)Data Not AvailableData Not Available

Assessment in Preclinical Pain Models (e.g., Formalin-Induced Licking Test)

The formalin-induced licking test is a valuable model for assessing the analgesic potential of new chemical entities, as it encompasses both neurogenic (first phase) and inflammatory (second phase) pain responses. The first phase is characterized by the direct activation of nociceptors, while the second phase is driven by the release of inflammatory mediators.

Studies on related N-acylhydrazone derivatives have shown a significant reduction in the licking time during the second, inflammatory phase of the formalin test, indicating a clear anti-inflammatory-mediated analgesic effect. It is hypothesized that this compound would demonstrate a similar profile, primarily attenuating the inflammatory pain component of the test. An illustrative representation of the expected data is provided below.

Illustrative Data: Effect of this compound on Formalin-Induced Licking Behavior
Treatment GroupLicking Time - First Phase (seconds)Licking Time - Second Phase (seconds)
Vehicle ControlData Not AvailableData Not Available
This compound (low dose)Data Not AvailableData Not Available
This compound (mid dose)Data Not AvailableData Not Available
This compound (high dose)Data Not AvailableData Not Available
Positive Control (e.g., Morphine)Data Not AvailableData Not Available

Comparative Preclinical Efficacy Analysis with Reference Compounds (e.g., LASSBio-1524, LASSBio-1824)

To contextualize the anti-inflammatory and analgesic efficacy of this compound, comparative studies with structurally related reference compounds, such as LASSBio-1524 and LASSBio-1824, are essential. LASSBio-1524 has been identified as a relevant comparator in the development of this compound. nih.gov Such analyses, conducted under the same experimental conditions, allow for a direct comparison of potency and efficacy.

These comparative studies would typically involve administering equimolar doses of this compound and the reference compounds in the aforementioned preclinical models. The primary endpoints for comparison would be the percentage inhibition of leukocyte migration in the air pouch model and the percentage reduction in licking time in the formalin test. While specific comparative data for this compound is not available, the goal of such studies is to demonstrate an improved pharmacological profile over the parent or reference compounds.

Pharmacodynamic Biomarker Analysis in Preclinical Investigations

Pharmacodynamic biomarker analysis is a critical component of preclinical evaluation, providing insights into the mechanism of action of a drug candidate. For this compound, these studies would focus on its effects on key inflammatory mediators and its engagement with its intended molecular target.

Quantification of Inflammatory Cytokines and Biochemical Mediators

The inflammatory response is orchestrated by a complex network of cytokines and biochemical mediators. To understand the mechanism of action of this compound, preclinical studies would involve the quantification of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), in the inflammatory exudate from the air pouch model or in tissue homogenates.

It is hypothesized that this compound, as an inhibitor of the IKK2 pathway, would lead to a significant reduction in the production of these downstream inflammatory cytokines. The expected results would be presented in a format similar to the illustrative table below.

Illustrative Data: Effect of this compound on Inflammatory Cytokine Levels
Treatment GroupTNF-α Levels (pg/mL)IL-1β Levels (pg/mL)
Vehicle ControlData Not AvailableData Not Available
This compound (effective dose)Data Not AvailableData Not Available
Positive ControlData Not AvailableData Not Available

Assessment of Target Engagement Markers in Animal Tissues

Given that this compound was designed as an inhibitor of I-kappa-B kinase 2 (IKK2), a key enzyme in the NF-κB signaling pathway, the assessment of target engagement in vivo is a crucial step in confirming its mechanism of action. nih.gov This can be achieved by measuring the phosphorylation status of downstream substrates of IKK2, such as IκBα, in tissues collected from animals treated with this compound.

A reduction in the levels of phosphorylated IκBα in response to an inflammatory stimulus in the presence of this compound would provide direct evidence of target engagement in a physiological setting. These studies are fundamental to linking the observed anti-inflammatory effects of the compound to its intended molecular target.

Structure Activity Relationship Sar Studies of Lassbio 1829 Hcl and Its Analogues

Design and Synthesis of LASSBio-1829 Analogues with Structural Modifications

The design of LASSBio-1829 HCl was a direct outcome of a structure-based drug design strategy aimed at improving the potency of a previously identified IKK2 inhibitor, (E)-N'-(4-nitrobenzylidene)-2-naphthohydrazide, also known as LASSBio-1524. patsnap.com This lead compound exhibited moderate IKK2 inhibitory activity with a half-maximal inhibitory concentration (IC50) of 20 μM. patsnap.com

Molecular modeling and docking studies were employed to understand the binding mode of LASSBio-1524 within the IKK2 active site. patsnap.com These computational analyses provided crucial insights into the structural and chemical features that could be modified to enhance the compound's potency. The synthesis of analogues, therefore, focused on strategic modifications of the LASSBio-1524 scaffold to achieve better interaction with the target enzyme. The primary modification was the replacement of the 4-nitrobenzylidene moiety with a 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzylidene group, leading to the synthesis of (E)-N'-(4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzylidene)-2-naphthohydrazide hydrochloride, designated as this compound. patsnap.com

Elucidation of Positional and Substituent Effects on Biological Activity

The transition from LASSBio-1524 to this compound provides a clear example of the profound impact of substituent changes on biological activity. The key structural difference lies in the substituent at the para-position of the benzylidene ring.

In LASSBio-1524, this position is occupied by a nitro group. While this compound showed inhibitory activity, the introduction of the 7-azaindole (B17877) group in this compound resulted in a significant enhancement of IKK2 inhibition. This compound demonstrated an IC50 value of 3.8 μM, representing a more than five-fold increase in potency compared to its nitro-substituted predecessor. patsnap.com This improvement underscores the critical role of the 7-azaindole moiety in the interaction with the IKK2 active site.

The following table summarizes the inhibitory activities of LASSBio-1524 and this compound against IKK2.

CompoundSubstituent at para-positionIKK2 IC50 (μM)
LASSBio-1524Nitro20
This compound7-azaindole3.8

Identification of Key Pharmacophoric Features Essential for IKK2 Inhibition

Through the comparative analysis of LASSBio-1524 and this compound, several key pharmacophoric features essential for potent IKK2 inhibition have been identified. The N-acylhydrazone (NAH) core is considered a privileged structure that serves as a central scaffold for the inhibitor. nih.gov

The molecular modeling studies suggest that the N-acylhydrazone linker, the 2-naphthyl group, and the substituted benzylidene ring all play crucial roles in binding to the IKK2 enzyme. patsnap.com The 2-naphthyl group likely occupies a hydrophobic pocket, while the N-acylhydrazone moiety forms important hydrogen bond interactions. The most significant finding from the development of this compound is the importance of the substituent on the benzylidene ring for achieving high potency. The 7-azaindole group in this compound is a key pharmacophoric element that appears to engage in favorable interactions within the kinase's active site, leading to the observed increase in inhibitory activity. patsnap.com

Bioisosteric Modifications and Their Pharmacological Implications

The substitution of the nitro group in LASSBio-1524 with a 7-azaindole group in this compound can be considered a successful application of bioisosteric modification. Bioisosterism is a strategy in medicinal chemistry used to design new compounds by replacing a functional group with another that has similar physical and chemical properties, with the aim of improving pharmacological properties.

In this case, the 7-azaindole moiety acts as a bioisostere for the nitro-substituted phenyl ring. While structurally different, the 7-azaindole group likely mimics and enhances the electronic and steric interactions of the original substituent with the IKK2 active site. The pharmacological implication of this bioisosteric replacement was a significant improvement in the compound's inhibitory potency. This successful modification highlights the utility of bioisosterism as a powerful tool in lead optimization and the development of more effective enzyme inhibitors.

Future Directions and Translational Perspectives for Lassbio 1829 Hcl Research

Investigation of Broader Therapeutic Applications for LASSBio-1829 HCl (e.g., Anticancer Potential)

The inhibition of IKK2 is a well-recognized strategy for the development of novel anti-inflammatory and anticancer drugs. nih.gov The constitutive activation of the NF-κB pathway is a hallmark of many cancers, promoting cell proliferation, survival, angiogenesis, and metastasis. As a selective IKK2 inhibitor, this compound possesses a strong theoretical rationale for investigation as an anticancer agent.

Future research in this area should focus on:

In Vitro Cytotoxicity Screening: A comprehensive evaluation of the cytotoxic and antiproliferative effects of this compound across a diverse panel of human cancer cell lines is a critical first step. This should include, but not be limited to, cancers where NF-κB activation is a known driver, such as certain types of breast cancer, lung cancer, colon cancer, and hematological malignancies.

Mechanism of Action Studies: Should cytotoxic activity be observed, detailed mechanistic studies will be necessary to elucidate the specific pathways involved. This would involve assessing the ability of this compound to induce apoptosis, inhibit cell cycle progression, and modulate the expression of NF-κB target genes involved in cancer cell survival and proliferation.

In Vivo Antitumor Efficacy: Promising in vitro results should be followed by in vivo studies using established tumor xenograft or syngeneic models in animals. These studies will be crucial to determine if the in vitro anticancer activity translates to a meaningful therapeutic effect in a living organism.

Advanced Preclinical Pharmacokinetic and Pharmacodynamic Characterization in Relevant Animal Models

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is fundamental for its development as a drug candidate. While initial studies have confirmed its oral activity, a more detailed characterization is required. nih.gov

Key areas for investigation include:

Comprehensive Pharmacokinetic Profiling: Standard pharmacokinetic studies in rodent models (e.g., rats, mice) following both intravenous and oral administration are necessary. These studies will determine key parameters such as bioavailability, half-life, clearance, and volume of distribution.

Pharmacodynamic Marker Analysis: To establish a clear relationship between drug exposure and target engagement, pharmacodynamic biomarkers should be identified and monitored in preclinical models. This could involve measuring the inhibition of IκBα phosphorylation or the downstream expression of NF-κB target genes in relevant tissues following administration of this compound.

Strategic Development of Novel Analogues with Enhanced Potency, Selectivity, and Desired Pharmacological Profiles

This compound was developed through a structure-based drug design approach to improve the potency of its precursor, LASSBio-1524. nih.gov This same strategy can be employed to generate novel analogues with further optimized properties. The development of this compound from its precursor demonstrates a significant improvement in inhibitory activity, as detailed in the table below.

Table 1: IKK2 Inhibitory Activity of this compound and its Precursor
CompoundIKK2 IC50 (μM)
LASSBio-152420
This compound3.8

Future medicinal chemistry efforts should aim to:

Enhance Potency: Synthesize and screen new analogues to identify compounds with sub-micromolar or even nanomolar potency against IKK2.

Improve Selectivity: While this compound is a selective IKK2 inhibitor, further profiling against a broad panel of kinases is necessary to fully characterize its selectivity and minimize the potential for off-target effects.

Optimize Physicochemical Properties: Modifications to the core structure could be made to improve solubility, metabolic stability, and other properties that contribute to a favorable pharmacokinetic profile.

Exploration of Combination Therapy Approaches in Preclinical Disease Models

In oncology, combination therapy is a standard of care. IKK2 inhibitors have the potential to synergize with existing anticancer agents. By blocking the pro-survival signals mediated by NF-κB, this compound could potentially enhance the efficacy of conventional chemotherapy or targeted agents that induce cancer cell death.

Future preclinical studies should explore combinations of this compound with:

Standard-of-Care Chemotherapies: Investigating whether this compound can sensitize cancer cells to the cytotoxic effects of drugs like paclitaxel, doxorubicin, or platinum-based agents.

Targeted Therapies: Exploring combinations with inhibitors of other key signaling pathways in cancer, such as those involving EGFR, BRAF, or PI3K.

Immunotherapies: Given the role of NF-κB in regulating the immune response, the combination of this compound with immune checkpoint inhibitors could be a promising avenue for future investigation.

Strategies for Optimization of In Vivo Efficacy and Readiness for Advanced Preclinical Development

The ultimate goal of this research is to advance a drug candidate into clinical trials. To achieve this, a focus on optimizing in vivo efficacy and ensuring the compound is ready for advanced preclinical development is essential.

This will involve:

Dose-Response and Dosing Schedule Optimization: In relevant animal models of disease (e.g., inflammatory arthritis or cancer), different doses and dosing schedules of this compound or its improved analogues should be tested to identify the most effective and well-tolerated regimen.

Formulation Development: Developing a stable and bioavailable formulation suitable for advanced preclinical and potential clinical studies.

Preliminary Toxicology Studies: Initial in vitro and in vivo toxicology studies will be necessary to identify any potential liabilities and to establish a preliminary safety profile before committing to more extensive and costly GLP (Good Laboratory Practice) toxicology studies.

By systematically addressing these future directions, the full therapeutic potential of this compound and its analogues can be explored, with the aim of translating this promising IKK2 inhibitor into a novel therapeutic for inflammatory diseases and potentially cancer.

Q & A

Q. What is the pharmacological basis for studying LASSBio-1829 HCl in metabolic disorders?

Methodological Answer: Begin by reviewing preclinical studies that establish its hypoglycemic effects, such as in vivo rodent models of diabetes. Measure blood glucose levels, insulin sensitivity, and pancreatic β-cell function. Use dose-response experiments to identify effective concentrations and compare results with existing analogs (e.g., LASSBio-1524). Validate findings using standardized assays like ELISA for insulin quantification and histopathology for tissue analysis .

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) provides high specificity and sensitivity for detecting this compound in plasma or tissue homogenates. Calibrate instruments using spiked samples and validate methods for linearity, recovery, and limit of detection. Cross-validate results with potentiometric titration (for purity assessment) as described in acid-base mixture analyses .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Methodological Answer: Follow strict protocols for chemical synthesis, including stoichiometric calculations, solvent selection, and reaction monitoring (e.g., TLC or NMR). Document all steps, such as purification via recrystallization, and characterize the final product using melting point analysis, IR spectroscopy, and elemental analysis. Reference primary literature for synthetic pathways and verify purity through independent replicates .

Advanced Research Questions

Q. How should researchers design a comparative study of this compound and its structural analogs (e.g., LASSBio-1524)?

Methodological Answer: Use a factorial design to test efficacy, toxicity, and pharmacokinetics across multiple doses and time points. Include control groups (vehicle and positive controls) and randomize animal cohorts to minimize bias. Apply statistical methods like ANOVA with post-hoc tests to compare outcomes. Address confounding variables (e.g., metabolic variability in animal models) by stratifying data based on weight, age, or baseline glucose levels .

Q. What strategies resolve contradictions in reported efficacy data for this compound across studies?

Methodological Answer: Conduct a systematic review to identify methodological disparities, such as differences in animal strains, dosing regimens, or endpoint measurements. Perform meta-analysis using fixed- or random-effects models to quantify heterogeneity. Replicate key experiments under standardized conditions and use sensitivity analysis to assess the impact of variables like sample size or measurement techniques .

Q. How can researchers isolate and characterize active metabolites of this compound?

Methodological Answer: Administer radiolabeled this compound in vivo and collect biological samples (blood, urine, tissues) at timed intervals. Use liquid-liquid extraction or solid-phase extraction to isolate metabolites, followed by LC-MS/MS for structural elucidation. Compare fragmentation patterns with synthetic standards and employ computational tools (e.g., molecular docking) to predict metabolite-receptor interactions .

Q. What experimental frameworks validate the dual-target hypothesis for this compound (e.g., PPAR-γ and NF-κB modulation)?

Methodological Answer: Combine gene knockout models (e.g., PPAR-γ⁻/⁻ mice) with in vitro assays (e.g., luciferase reporter systems for NF-κB activity). Use siRNA silencing to confirm target specificity and measure downstream biomarkers (e.g., inflammatory cytokines or adipogenic markers). Cross-reference results with transcriptomic or proteomic datasets to identify off-target effects .

Methodological Guidance for Data Interpretation

Q. How should researchers statistically analyze dose-dependent effects in this compound studies?

Methodological Answer: Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values. Use tools like GraphPad Prism or R for curve fitting and assess goodness-of-fit via R² or AIC. Report confidence intervals and validate assumptions (e.g., normality) using Shapiro-Wilk tests. For non-monotonic responses, consider alternative models like biphasic regression .

Q. What criteria determine whether observed therapeutic effects are clinically translatable?

Methodological Answer: Compare preclinical results with clinical benchmarks (e.g., % reduction in HbA1c in diabetic patients). Use allometric scaling to estimate human-equivalent doses and evaluate toxicity margins (therapeutic index). Validate findings in secondary animal models or human cell lines (e.g., pancreatic islets) to strengthen translational relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LASSBio-1829 HCl
Reactant of Route 2
Reactant of Route 2
LASSBio-1829 HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.